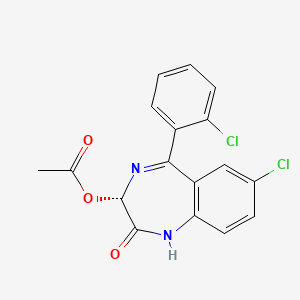

(S)-Lorazepam acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lorazepam acetate, (S)- is used to treat anxiety disorders, trouble sleeping, active seizures including status epilepticus, alcohol withdrawal, and chemotherapy induced nausea and vomiting, as well as for surgery to interfere with memory formation and to sedate those who are being mechanically ventilated. Lorazepam acetate, (S)- is discontinued (DEA controlled substance).

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action

(S)-Lorazepam acetate functions primarily as a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability . This mechanism underlies its effectiveness in managing anxiety and seizure disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. It achieves maximum plasma concentration within 1-2 hours when administered orally . Its half-life ranges from 10 to 14 hours, allowing for effective management of acute symptoms without frequent dosing .

Clinical Applications

-

Anxiety Disorders

This compound is primarily indicated for the short-term relief of anxiety symptoms associated with anxiety disorders. Its rapid onset makes it suitable for treating acute anxiety episodes, including panic attacks . -

Seizure Management

The compound is also utilized in the treatment of status epilepticus, a medical emergency characterized by prolonged seizures. Clinical studies have shown that lorazepam is more effective than other benzodiazepines like diazepam in terminating seizures during emergency situations . -

Sedation and Anesthesia

In surgical settings, this compound is employed for preoperative sedation. It helps to alleviate anxiety and induce amnesia, making it beneficial for patients undergoing invasive procedures . -

Alcohol Withdrawal Syndrome

The compound is used off-label for managing symptoms associated with alcohol withdrawal syndrome. It helps mitigate withdrawal symptoms such as agitation and seizures in patients undergoing detoxification . -

Chemotherapy-Induced Nausea and Vomiting

This compound may be used as an adjunctive treatment for anticipatory nausea and vomiting associated with chemotherapy, enhancing patient comfort during cancer treatment .

Comparative Efficacy

A comparative analysis of this compound with other benzodiazepines reveals its superior efficacy in specific contexts:

| Condition | This compound | Diazepam | Alprazolam |

|---|---|---|---|

| Anxiety Disorders | Effective | Moderate | Effective |

| Status Epilepticus | High efficacy | Moderate | Low efficacy |

| Preoperative Sedation | Preferred | Moderate | Not preferred |

| Alcohol Withdrawal Syndrome | Effective | Moderate | Not indicated |

Case Studies

-

Case Study on Seizure Management

A randomized clinical trial involving patients with status epilepticus showed that intravenous administration of this compound resulted in seizure cessation in 63% of cases by the time of hospital arrival, significantly higher than the placebo group . -

Anxiety Management in Hospitalized Patients

In a study assessing hospitalized patients experiencing acute anxiety episodes, those treated with this compound reported a significant reduction in anxiety levels within 30 minutes compared to those receiving placebo or alternative anxiolytics . -

Alcohol Withdrawal Treatment

A cohort study demonstrated that patients treated with this compound during alcohol withdrawal experienced fewer complications and shorter hospital stays compared to those treated with other benzodiazepines .

Propriétés

Numéro CAS |

84799-34-8 |

|---|---|

Formule moléculaire |

C17H12Cl2N2O3 |

Poids moléculaire |

363.2 g/mol |

Nom IUPAC |

[(3S)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m0/s1 |

Clé InChI |

CYDZMDOLVUBPNL-KRWDZBQOSA-N |

SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

SMILES isomérique |

CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

SMILES canonique |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

84799-34-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lorazepam acetate, (S)-; (-)-Lorazepam acetate; (S)-Lorazepam acetate; L-Lorazepam acetate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.